2-Oxaspiro[3.5]nonane-6,8-dione

Lipophilicity Physicochemical properties Drug-likeness

Choose this spirocyclic oxetane for its XLogP3 -0.6 and TPSA 43.4 Ų, enabling superior aqueous solubility and CNS-favorable permeability vs non-oxygenated analogs. Zero rotatable bonds reduce entropic binding penalties, accelerating SAR. Use as an isosteric replacement for lipophilic cores to improve metabolic stability. Orthogonal ketone handles enable rapid library synthesis for hit expansion. Ideal for fragment-based and lead optimization campaigns demanding precise physicochemical control.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 1630907-24-2
Cat. No. B1529125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[3.5]nonane-6,8-dione
CAS1630907-24-2
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1C(=O)CC2(CC1=O)COC2
InChIInChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2
InChIKeyDYLGBDVLXLBMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[3.5]nonane-6,8-dione (CAS 1630907-24-2) Chemical Profile for Procurement Decisions


2-Oxaspiro[3.5]nonane-6,8-dione (CAS 1630907-24-2) is a spirocyclic oxetane building block featuring a four-membered oxetane ring fused via a spiro carbon to a cyclohexane-6,8-dione scaffold [1]. With a molecular formula C8H10O3, molecular weight 154.16 g/mol, a computed XLogP3 of -0.6, topological polar surface area (TPSA) of 43.4 Ų, and zero rotatable bonds, it occupies a distinct physicochemical niche within the 2-oxaspiro[3.5]nonane series [1]. Its rigid spirocyclic architecture and oxetane oxygen confer unique hydrogen-bonding and conformational properties that differentiate it from non-oxygenated spiro analogs, positioning it as a specialized intermediate for medicinal chemistry and fragment-based drug discovery programs seeking improved aqueous solubility and metabolic stability [2].

2-Oxaspiro[3.5]nonane-6,8-dione: Why In-Class Substitution Is Not Trivial


Within the spiro[3.5]nonane-6,8-dione family, seemingly minor structural alterations—such as the position or absence of the oxetane oxygen—trigger large shifts in key physicochemical parameters including lipophilicity (XLogP3), polar surface area (TPSA), and hydrogen-bonding capacity [1][2][3]. For example, relocating the oxygen from position 2 to position 7 (7-oxaspiro[3.5]nonane-6,8-dione) raises XLogP3 from -0.6 to 1.1 while preserving TPSA, whereas complete removal of the oxygen (spiro[3.5]nonane-6,8-dione) yields XLogP3 1.1 and reduces TPSA by 9.3 Ų [1][3][4]. These numerical differences directly impact aqueous solubility, membrane permeability, and metabolic susceptibility, making generic “same core” substitution a high-risk proposition in lead optimization or fragment-based screening campaigns. The quantitative evidence below establishes precisely where 2-oxaspiro[3.5]nonane-6,8-dione diverges from its closest analogs.

2-Oxaspiro[3.5]nonane-6,8-dione Procurement Evidence: Quantified Differentiation vs. Spiro[3.5]nonane-6,8-dione Analogs


Lipophilicity Reduction vs. Non-Oxygenated Spiro Analog

2-Oxaspiro[3.5]nonane-6,8-dione exhibits a computed XLogP3 of -0.6, whereas its non‑oxygenated congener spiro[3.5]nonane‑6,8‑dione (CAS 221342‑48‑9) has an XLogP3 of 1.1 [1]. This 1.7‑unit reduction in lipophilicity is consistent with the oxetane oxygen’s strong hydrogen‑bonding potential and increased polarity.

Lipophilicity Physicochemical properties Drug-likeness

Polar Surface Area Advantage for Permeability and Solubility

The topological polar surface area (TPSA) of 2‑oxaspiro[3.5]nonane‑6,8‑dione is 43.4 Ų, compared with 34.1 Ų for spiro[3.5]nonane‑6,8‑dione [1][2]. The 9.3 Ų increase arises from the additional ether oxygen in the oxetane ring, which enhances hydrogen‑bond acceptor capacity without introducing hydrogen‑bond donors.

TPSA Permeability Physicochemical properties

Enhanced Hydrogen-Bond Acceptor Count vs. Spiro[3.5]nonane-6,8-dione

2-Oxaspiro[3.5]nonane-6,8-dione contains three hydrogen‑bond acceptor (HBA) atoms (two carbonyl oxygens + one ether oxygen), whereas spiro[3.5]nonane‑6,8‑dione possesses only two HBA atoms (two carbonyls) [1][2]. Both compounds have zero hydrogen‑bond donors.

Hydrogen bonding Molecular recognition Fragment-based drug design

Class‑Level Solubility Enhancement of Spirocyclic Oxetanes

In a comprehensive study of oxetane‑containing compounds, replacement of a gem‑dimethyl group with an oxetane increased aqueous solubility by 4‑ to >4000‑fold, depending on structural context; spirocyclic oxetanes (e.g., 2‑oxa‑6‑azaspiro[3.3]heptane) consistently demonstrated superior solubilizing ability compared to morpholine and other common fragments [1].

Aqueous solubility Oxetane isostere Lead optimization

Zero Rotatable Bonds: Rigid Conformation for Structure‑Based Design

2‑Oxaspiro[3.5]nonane‑6,8‑dione contains zero rotatable bonds (PubChem computed value) [1]. In contrast, many common fragment‑like 1,3‑diones or cyclohexane‑1,3‑diones have 1‑2 rotatable bonds due to flexible side chains or non‑spirocyclic attachments.

Conformational restriction Structure‑based drug design Entropic benefit

Computational ADMET Profile: Favorable Drug‑Likeness vs. Azaspiro Analogs

2‑Oxaspiro[3.5]nonane‑6,8‑dione (MW 154.16, TPSA 43.4, XLogP3 ‑0.6, HBD 0, HBA 3) falls within multiple drug‑likeness rule thresholds (e.g., Veber, Ghose). Its azaspiro analog, 2‑oxa‑5‑azaspiro[3.5]nonane‑6,8‑dione (MW 155.15, TPSA 55.4, XLogP3 ‑1.3, HBD 1, HBA 3) [1], possesses a hydrogen‑bond donor (amide NH) that increases TPSA by 12.0 Ų and reduces LogP by a further 0.7 units, potentially limiting passive permeability for oral CNS targets.

ADMET Drug‑likeness Physicochemical filters

2-Oxaspiro[3.5]nonane-6,8-dione: High‑Value Application Scenarios in Medicinal Chemistry and Fragment‑Based Drug Discovery


Fragment‑Based Lead Discovery: Rigid, Polar Spirocyclic Core

With zero rotatable bonds, a TPSA of 43.4 Ų, and three hydrogen‑bond acceptors, 2‑oxaspiro[3.5]nonane‑6,8‑dione is an ideal fragment for screening against targets that recognize hydrogen‑bonding motifs (e.g., kinases, proteases, GPCRs). Its rigid spirocyclic framework reduces conformational entropy loss upon binding, often translating into higher ligand efficiency and more interpretable SAR [1].

Oxetane‑Based Lead Optimization: Replacing gem‑Dimethyl or Carbonyl Moieties

The oxetane oxygen confers a 1.7‑unit reduction in XLogP3 relative to non‑oxygenated spiro[3.5]nonane‑6,8‑dione [1]. In line with class‑level studies showing 4‑ to 4000‑fold solubility gains when oxetane replaces gem‑dimethyl groups [2], this compound can serve as a direct isosteric replacement for lipophilic spiro cores, improving aqueous solubility and reducing metabolic clearance without adding molecular weight.

Design of CNS‑Penetrant Leads with Balanced Physicochemical Profile

The absence of hydrogen‑bond donors, a moderate TPSA of 43.4 Ų, and a computed LogP of ‑0.6 align with CNS‑drug property guidelines (e.g., TPSA < 60‑70 Ų, HBD < 3) [1]. In contrast, the azaspiro analog (2‑oxa‑5‑azaspiro[3.5]nonane‑6,8‑dione) includes an amide NH that increases TPSA to 55.4 Ų and reduces LogP to ‑1.3, potentially hindering passive BBB permeability [3]. 2‑Oxaspiro[3.5]nonane‑6,8‑dione thus provides a more CNS‑favorable physicochemical signature.

Building Block for Spirocyclic Libraries and Diversity‑Oriented Synthesis

As a spirocyclic oxetane with two electrophilic ketone handles, this compound enables divergent functionalization (e.g., reductive amination, Grignard additions, Wittig olefination) to generate structurally diverse spirocyclic libraries. The rigid core preserves three‑dimensionality while the ketone groups offer orthogonal reactivity, supporting high‑throughput synthesis of novel chemical space for hit‑finding campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxaspiro[3.5]nonane-6,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.